molecular formula C8H8FNO B12966950 1-(5-Fluoro-4-methylpyridin-2-yl)ethan-1-one

1-(5-Fluoro-4-methylpyridin-2-yl)ethan-1-one

Cat. No.: B12966950
M. Wt: 153.15 g/mol
InChI Key: CBQIANDBFWCKTC-UHFFFAOYSA-N
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Description

1-(5-Fluoro-4-methylpyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8FNO It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-4-methylpyridin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-4-methylpyridine.

    Acylation Reaction: The key step involves the acylation of 5-fluoro-4-methylpyridine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-4-methylpyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoro-4-methylpyridin-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-4-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(5-Methylpyridin-2-yl)ethanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one: Contains a methoxy group instead of a methyl group, affecting its electronic properties and interactions.

    2-Acetyl-5-methylpyridine: Similar structure but without the fluorine atom, leading to different biological activity.

Uniqueness: 1-(5-Fluoro-4-methylpyridin-2-yl)ethan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(5-fluoro-4-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4H,1-2H3

InChI Key

CBQIANDBFWCKTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)C

Origin of Product

United States

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